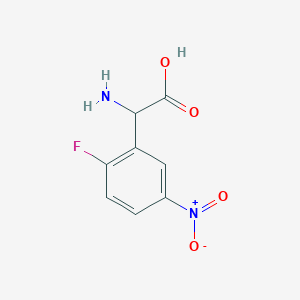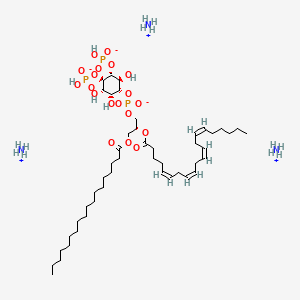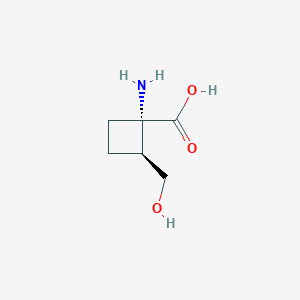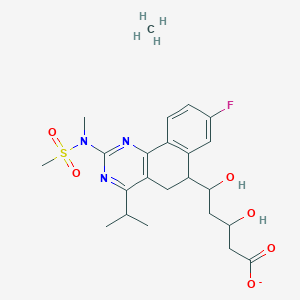
C.I. Disperse Blue A press cake
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C.I. Disperse Blue A press cake is a synthetic dye used primarily in the textile industry. It is known for its vibrant blue color and is commonly used to dye synthetic fibers such as polyester. The compound has a molecular formula of C16H20N6O6S and a molecular weight of 424.43 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Disperse Blue A press cake involves several steps, including the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically involve acidic or basic environments, depending on the specific steps involved .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The dye is synthesized in reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is then isolated, purified, and processed into a press cake form .
Analyse Chemischer Reaktionen
Types of Reactions
C.I. Disperse Blue A press cake undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amines, and oxidation products. These products can have different properties and applications depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
C.I. Disperse Blue A press cake has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in medical diagnostics and treatments.
Wirkmechanismus
The mechanism of action of C.I. Disperse Blue A press cake involves its interaction with the fibers or materials it is used to dye. The dye molecules penetrate the fibers and form strong interactions with the polymer chains, resulting in a stable and vibrant color. The molecular targets include the functional groups in the fibers, and the pathways involved include diffusion and adsorption processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to C.I. Disperse Blue A press cake include other disperse dyes such as C.I. Disperse Blue 56 and C.I. Disperse Blue 77 .
Uniqueness
This compound is unique due to its specific molecular structure, which provides excellent dyeing properties, including high color strength, good levelness, and fastness properties. Its ability to form stable interactions with synthetic fibers makes it particularly valuable in the textile industry .
Eigenschaften
Molekularformel |
C16H20N6O6S |
|---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
N-[5-[bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H20N6O6S/c1-10(25)18-11-7-13(21(3-5-23)4-6-24)14(28-2)8-12(11)19-20-16-17-9-15(29-16)22(26)27/h7-9,23-24H,3-6H2,1-2H3,(H,18,25) |
InChI-Schlüssel |
YLGIYFJMKKZUAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=NC=C(S2)[N+](=O)[O-])OC)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)


![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12278675.png)




![6,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12278692.png)

